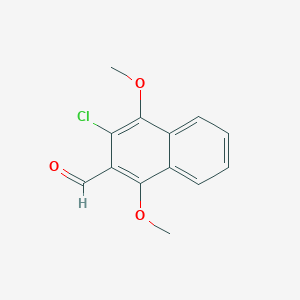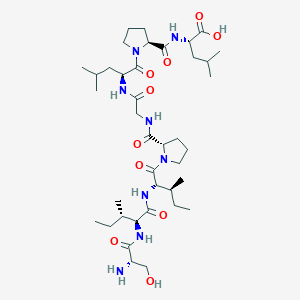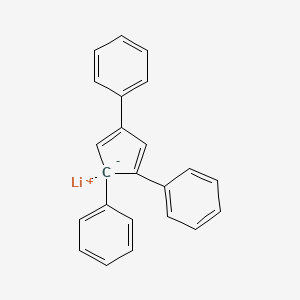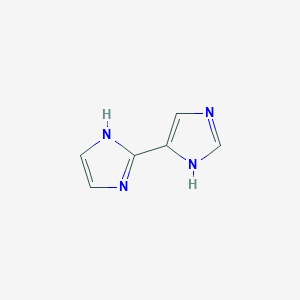![molecular formula C12H15F2NO5 B15162889 2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- CAS No. 192575-81-8](/img/structure/B15162889.png)
2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of difluoro, methoxyethyl, phenoxy, and nitro groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoropropanol as a starting material, which undergoes a series of reactions including nitration and etherification to introduce the phenoxy and methoxyethyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- involves its interaction with specific molecular targets. The difluoro and nitro groups play a crucial role in its reactivity and binding affinity to these targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1-propanol: Shares the difluoro group but lacks the phenoxy and nitro groups.
Metoprolol: Contains a similar phenoxy group but differs in other functional groups and overall structure
Uniqueness
2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- is unique due to its combination of difluoro, methoxyethyl, phenoxy, and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
192575-81-8 |
|---|---|
Formule moléculaire |
C12H15F2NO5 |
Poids moléculaire |
291.25 g/mol |
Nom IUPAC |
(2S)-1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol |
InChI |
InChI=1S/C12H15F2NO5/c1-19-7-6-9-2-4-10(5-3-9)20-12(13,14)11(16)8-15(17)18/h2-5,11,16H,6-8H2,1H3/t11-/m0/s1 |
Clé InChI |
GSZOLQAZKLWRQY-NSHDSACASA-N |
SMILES isomérique |
COCCC1=CC=C(C=C1)OC([C@H](C[N+](=O)[O-])O)(F)F |
SMILES canonique |
COCCC1=CC=C(C=C1)OC(C(C[N+](=O)[O-])O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


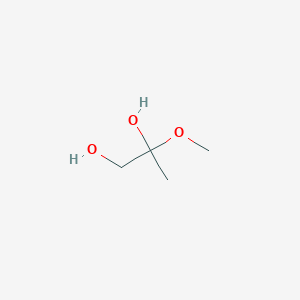
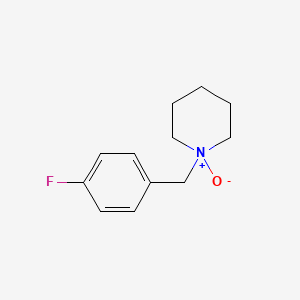
![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)
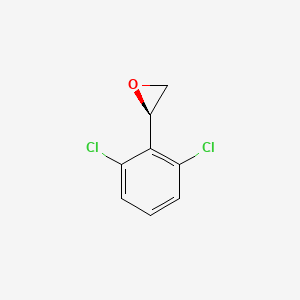
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)
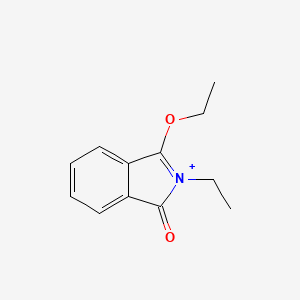
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
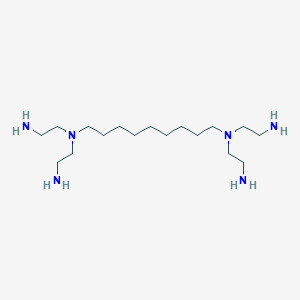
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)
